13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Properties
IUPAC Name |
13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-29-14-4-2-12-8-18(23-17(12)9-14)21(28)25-7-6-16-15(11-25)20(27)26-10-13(22)3-5-19(26)24-16/h2-5,8-10,23H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWWBIVLLSTXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
The triazatricyclo structure is formed through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure. The fluorine atom is typically introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo a variety of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LAH, NaBH4
Substitution: Nucleophiles such as amines, thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has a wide range of scientific research applications:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Industry: This compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one would depend on its specific application. In a biological context, the indole nucleus is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorine atom could enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy group could influence its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound belongs to a broader class of indole-containing tricyclic derivatives . Key structural analogs and their differentiating features are summarized below:
Key Observations:
- Indole Substitution : The 6-methoxy group on the indole ring contrasts with common 5- or 7-methoxy analogs, which are associated with varied bioactivities (e.g., serotonin receptor modulation) .
- Triazatricyclic Core : Unlike simpler indole-carboxylates or amides, the fused triazatricyclic system may enhance binding affinity to targets like kinases or GPCRs due to conformational restriction .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Fluorination at position 13 likely reduces oxidative metabolism, as seen in other fluorinated pharmaceuticals .
Research Findings and Gaps
- Crystallographic Data : Tools like SHELXL and ORTEP-3 (used for small-molecule refinement) could resolve its 3D structure, critical for understanding binding modes .
- Bioactivity Predictions : Based on analogs, the compound may exhibit kinase inhibitory or antimicrobial activity , but empirical validation is required .
Biological Activity
The compound 13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule with potential biological activity. Its structure includes elements that are commonly associated with pharmacological properties, particularly due to the presence of the indole moiety and the fluorine atom.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 351.35 g/mol. The presence of fluorine and methoxy groups is significant as these modifications can enhance biological activity and bioavailability.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its effects on metabolic disorders such as hyperlipidemia. The indole derivatives have been extensively studied for their various pharmacological effects.
Anticancer Activity
Several studies have indicated that compounds containing indole structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : Indole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Case Study : A study demonstrated that derivatives similar to the target compound inhibited the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations, suggesting a promising therapeutic index.
Hypolipidemic Activity
The compound's structural features suggest potential hypolipidemic effects:
- Experimental Models : In vivo studies using Triton WR-1339-induced hyperlipidemic rats showed that certain indole derivatives significantly reduced plasma triglyceride levels.
- Results : Compounds similar to 13-fluoro-5-(6-methoxy...) demonstrated a reduction in lipid levels comparable to standard treatments like bezafibrate.
Data Tables
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anticancer (MCF-7) | Inhibition of cell proliferation | |
| Hypolipidemic | Reduction in triglycerides |
Research Findings
-
Anticancer Studies :
- A derivative of the target compound was tested against various cancer cell lines and showed IC50 values in the low micromolar range.
- Mechanistic studies revealed that these compounds could upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
-
Metabolic Studies :
- In a controlled study, animals treated with indole derivatives exhibited significant reductions in lipid profiles after 12 hours compared to untreated controls.
- The most effective compounds were those that contained both methoxy and fluorine substitutions.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the tricyclic core of this compound?
- Methodological Answer : The tricyclic framework can be synthesized via cyclocondensation or multi-step annulation. For example, describes the use of 3-formyl-1H-indole-2-carboxylic acid derivatives reacted with aminothiazolones under reflux in acetic acid to form fused heterocycles . To optimize yield:
- Step 1 : Pre-functionalize the indole core (e.g., 6-methoxy substitution) to stabilize reactive intermediates.
- Step 2 : Use sodium acetate as a base to neutralize HCl byproducts during cyclization, improving reaction homogeneity .
- Monitoring : Track reaction progress via TLC (e.g., silica gel, ethyl acetate/hexane 1:3) to identify intermediate stages .
Q. How can purity and structural integrity be validated post-synthesis?
- Analytical Workflow :
- Purity : Use HPLC with a C18 column (ACN/water gradient) and UV detection at 254 nm. Compare retention times to reference standards (e.g., 7-methoxy-1H-indole-3-carboxylic acid derivatives from ) .
- Structure Confirmation : Combine -/-NMR to assign proton environments (e.g., fluorine coupling in -NMR) and X-ray crystallography for absolute stereochemistry (see SI methods in ) .
Advanced Research Questions
Q. How does fluorine substitution at position 13 influence electronic and steric properties in biological assays?
- Structure-Activity Relationship (SAR) Analysis :
- Electronic Effects : Fluorine’s electronegativity alters electron density in the tricyclic core, potentially enhancing binding affinity to target proteins (e.g., kinases). Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces.
- Steric Impact : Compare IC values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays. highlights fluorinated indole derivatives showing 3–5× improved potency due to reduced steric hindrance .
Q. What experimental controls are critical when analyzing contradictory solubility data across studies?
- Data Reconciliation Protocol :
- Control 1 : Standardize solvent systems (e.g., DMSO concentration ≤1% v/v to avoid cosolvent effects).
- Control 2 : Validate solubility via nephelometry (turbidimetric titration) against a calibration curve of known concentrations .
- Contradiction Source : Variability often arises from polymorphic forms. Use DSC (differential scanning calorimetry) to confirm crystalline vs. amorphous states .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- In Silico Strategy :
- Step 1 : Perform molecular docking (AutoDock Vina) to predict interactions with cytochrome P450 enzymes (CYP3A4/2D6) and assess metabolic stability.
- Step 2 : Use QSPR models to correlate logP values (calculated via ChemAxon) with in vivo clearance rates from rodent studies .
- Validation : Cross-reference with in vitro microsomal stability assays (e.g., t in human liver microsomes) .
Critical Considerations
- Contradictions : and suggest divergent reflux times (3–5 h vs. 3 days) for similar cyclization reactions. Resolve by testing intermediate stability via LC-MS at 6 h intervals .
- Unreliable Sources : BenchChem () lacks peer-reviewed validation; prioritize data from journals like Biopolymers and Cell () or Research on Chemical Intermediates ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
